Promethazine N-Glucuronide

N-glucuronide urinary excretion H₁ antihistamine metabolism Promethazine pharmacokinetics

Promethazine N-Glucuronide (CAS 137908-81-7), also referred to as promethazine N-β-D-glucuronide, is a quaternary ammonium-linked phase II metabolite of the first-generation H₁ antihistamine promethazine, a phenothiazine derivative used clinically for allergy, nausea, and sedation. The metabolite is formed by hepatic UDP-glucuronosyltransferase (UGT)-mediated N-glucuronidation of the aliphatic tertiary amine moiety on the promethazine side chain, a reaction catalyzed primarily by UGT1A4 and UGT2B10.

Molecular Formula C23H28N2O6S
Molecular Weight 460.5 g/mol
Cat. No. B12074402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine N-Glucuronide
Molecular FormulaC23H28N2O6S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O
InChIInChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3
InChIKeyABNKYMDJQOWLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Promethazine N-Glucuronide (CAS 137908-81-7): Identity, Metabolic Origin, and Reference Standard Baseline for Analytical Procurement


Promethazine N-Glucuronide (CAS 137908-81-7), also referred to as promethazine N-β-D-glucuronide, is a quaternary ammonium-linked phase II metabolite of the first-generation H₁ antihistamine promethazine, a phenothiazine derivative used clinically for allergy, nausea, and sedation [1]. The metabolite is formed by hepatic UDP-glucuronosyltransferase (UGT)-mediated N-glucuronidation of the aliphatic tertiary amine moiety on the promethazine side chain, a reaction catalyzed primarily by UGT1A4 and UGT2B10 [2]. Commercially, Promethazine N-Glucuronide is supplied as a high-purity reference standard (typically ≥95% area purity by HPLC) with a molecular formula of C₂₃H₂₈N₂O₆S and a molecular weight of 460.55 g/mol, and is used for analytical method development, method validation, ANDA-supporting quality control, and forensic toxicology confirmations [3]. Its structural identity has been confirmed by direct mass spectrometric and chromatographic comparison against a synthetic authentic standard [1].

Why Generic Promethazine Metabolite Reference Standards Cannot Substitute for Authenticated Promethazine N-Glucuronide


Promethazine N-glucuronide is not interchangeable with other promethazine metabolites (e.g., promethazine sulfoxide, N-desmethylpromethazine) or with N-glucuronides of other H₁ antihistamines commonly used as analytical surrogates. Quantitative in vivo human data demonstrate that the fraction of an oral promethazine dose excreted as the N-glucuronide is less than 1.0%, a value that places it in a fundamentally different abundance class relative to the N-glucuronides of cyclizine (14.3%), tripelennamine (6.5%), or diphenhydramine (4.0%) [1]. Moreover, promethazine N-glucuronidation is specifically mediated by UGT1A4 and UGT2B10, whereas the major oxidative metabolite promethazine sulfoxide arises via CYP2D6 and CYP2B6 pathways; thus, an N-glucuronide reference standard is required whenever the objective is to discriminate between phase I and phase II promethazine metabolism or to specifically probe UGT-mediated metabolic capacity [2]. Using a non-authentic metabolite standard introduces peak misassignment, inaccurate quantification, and risks erroneous conclusions in pharmacokinetic, pharmacogenetic, and forensic analyses.

Quantitative Differentiation of Promethazine N-Glucuronide Relative to Its Nearest Comparators: In Vivo Excretion, Enzyme Specificity, and Purity Profiles


Promethazine N-Glucuronide Exhibits the Lowest Urinary Excretion Fraction Among All H₁ Antihistamine N-Glucuronides Quantified in a Head-to-Head Human Study

In a direct head-to-head human study, healthy volunteers received oral doses of nine H₁ antihistamines, and N-glucuronide metabolites were quantified in 36-hour urine collections by HPLC with mass spectrometric confirmation [1]. Promethazine N-glucuronide accounted for less than 1.0% of the administered dose in both volunteers examined, while the N-glucuronides of cyclizine, tripelennamine, and diphenhydramine represented 14.3%, 6.5%, and 4.0% of the dose, respectively. The 14.3-fold (minimum) difference between promethazine N-glucuronide and cyclizine N-glucuronide excretion fractions constitutes the largest inter-drug gap observed in the study [1].

N-glucuronide urinary excretion H₁ antihistamine metabolism Promethazine pharmacokinetics

Promethazine N-Glucuronide Versus Promethazine Sulfoxide: The N-Glucuronide Is a Minor Urinary Metabolite, Making It a Specific Probe for Phase II Conjugation Capacity

While promethazine N-glucuronide constitutes <1.0% of an oral dose excreted in urine, promethazine sulfoxide—the product of CYP-mediated S-oxidation—represents approximately 10% of urinary drug-related material over 72 hours [1][2]. This approximately 10-fold difference in abundance means that promethazine N-glucuronide serves as a low-abundance, pathway-selective marker of UGT1A4/UGT2B10 activity, whereas promethazine sulfoxide reflects phase I oxidative metabolism. In analytical method validation contexts, the N-glucuronide standard must therefore be used at substantially lower calibration ranges (typically low ng/mL) compared with the sulfoxide standard [2].

Promethazine sulfoxide Metabolite profiling Phase II metabolism

Enzyme-Specific Formation of Promethazine N-Glucuronide by UGT1A4 and UGT2B10 Distinct from the Major CYP-Dependent Routes of Promethazine Biotransformation

Using optimized in vitro human liver microsome assays with recombinant UGT enzymes, Lu et al. (2017) demonstrated that promethazine is exclusively N-glucuronidated by UGT1A4 and UGT2B10, with no detectable contribution from other UGT isoforms [1]. This enzyme specificity contrasts with the broader CYP involvement in promethazine phase I metabolism, where CYP2D6 and CYP2B6 catalyze sulfoxidation and N-demethylation, respectively. Consequently, promethazine N-glucuronide formation rates in hepatocyte or microsomal assays serve as a functional readout for UGT1A4/UGT2B10 activity, independent of CYP-mediated pathways [1]. In contrast, the N-glucuronides of cyclizine and chlorcyclizine were shown to be substrates for multiple UGTs, including UGT1A3 [1].

UGT enzyme specificity Promethazine biotransformation In vitro metabolism

Certified Reference Standard Purity (≥95%) and Pharmacopeial Traceability Enable Regulatory-Compliant Quantification Across ANDA and Forensic Workflows

Commercial suppliers of Promethazine N-Glucuronide reference standards list the minimum purity specification at 95% (area percent by HPLC), with accompanying Certificates of Analysis (COA) and optional traceability to USP or EP pharmacopeial standards [1]. This purity level is consistent with requirements for analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) as well as forensic toxicology confirmations [1]. In contrast, many in-class N-glucuronide metabolites of antihistamines (e.g., tripelennamine N-glucuronide) are not available as catalog reference standards with documented pharmacopeial traceability, forcing end-users to rely on custom synthesis with variable purity and extended lead times .

Reference standard purity ANDA compliance Forensic toxicology

High-Value Application Scenarios for Procured Promethazine N-Glucuronide Based on Validated Quantitative Evidence


LC-MS/MS Method Development and Validation Requiring a Low-Abundance Metabolite Internal Standard for Promethazine Pharmacokinetic Studies

Given that promethazine N-glucuronide accounts for <1.0% of an administered dose in urine, it challenges assay sensitivity and selectivity. Procuring the authentic reference standard enables accurate calibration at low ng/mL ranges and avoids the false assignment of chromatographic peaks that occurs when using structurally dissimilar surrogate standards [1]. This is critical for clinical pharmacokinetic studies where accurate metabolite profiling informs phenotyping of UGT1A4/UGT2B10 activity.

In Vitro Drug-Drug Interaction Screening Using Promethazine as a UGT1A4/UGT2B10-Specific Probe Substrate

The exclusive UGT1A4/UGT2B10-mediated N-glucuronidation of promethazine, as demonstrated by Lu et al. (2017), positions the metabolite as a selective endpoint in hepatocyte or recombinant enzyme assays designed to identify UGT inhibitors [1]. Unlike cyclizine N-glucuronide formation, which is confounded by UGT1A3 contribution, promethazine N-glucuronide formation rates directly reflect UGT1A4/UGT2B10 inhibition, reducing false negatives in regulatory DDI screening panels.

Forensic Toxicology Confirmation of Promethazine Ingestion Differentiated from Other Phenothiazines

In post-mortem or DUID (Driving Under the Influence of Drugs) casework, promethazine N-glucuronide serves as a confirmatory marker that distinguishes promethazine ingestion from other phenothiazine drugs (e.g., chlorpromazine) that share common phase I metabolites [1]. The commercial availability of a COA-supported reference standard at ≥95% purity meets the evidentiary chain-of-custody requirements for forensic reporting and legal defensibility [2].

ANDA Submission Support Where Metabolite Identification and Quantification Are Required by Regulatory Guidance

For ANDA filers developing generic promethazine products, the FDA recommends identification and quantification of major and minor human metabolites. Promethazine N-glucuronide, despite being a minor metabolite (<1.0% dose), must be quantified in bioequivalence studies when the analytical method claims comprehensive metabolite coverage [1]. Procuring the pharmacopeially traceable reference standard ensures that QC data withstand regulatory scrutiny and avoids costly ANDA review cycles delays [2].

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